molecular formula C10H12FNO2 B13721264 2-(Cyclobutylmethoxy)-5-fluoropyridine 1-oxide

2-(Cyclobutylmethoxy)-5-fluoropyridine 1-oxide

Katalognummer: B13721264
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: GXDBFYIEWCBYRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclobutylmethoxy)-5-fluoropyridine 1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with a fluorine atom and a cyclobutylmethoxy group The presence of the 1-oxide functional group adds to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-5-fluoropyridine 1-oxide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Cyclobutylmethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with cyclobutylmethanol, followed by oxidation to form the 1-oxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclobutylmethoxy)-5-fluoropyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (MCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine (Br₂) or iodine (I₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

2-(Cyclobutylmethoxy)-5-fluoropyridine 1-oxide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Cyclobutylmethoxy)-5-fluoropyridine 1-oxide involves its interaction with molecular targets and pathways within biological systems. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. The cyclobutylmethoxy group contributes to the compound’s lipophilicity, affecting its distribution and activity within cells. The 1-oxide functional group can participate in redox reactions, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Cyclobutylmethoxy)-5-chloropyridine 1-oxide: Similar structure but with a chlorine atom instead of fluorine.

    2-(Cyclobutylmethoxy)-5-bromopyridine 1-oxide: Similar structure but with a bromine atom instead of fluorine.

    2-(Cyclobutylmethoxy)-5-iodopyridine 1-oxide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

2-(Cyclobutylmethoxy)-5-fluoropyridine 1-oxide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H12FNO2

Molekulargewicht

197.21 g/mol

IUPAC-Name

2-(cyclobutylmethoxy)-5-fluoro-1-oxidopyridin-1-ium

InChI

InChI=1S/C10H12FNO2/c11-9-4-5-10(12(13)6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2

InChI-Schlüssel

GXDBFYIEWCBYRQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)COC2=[N+](C=C(C=C2)F)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.